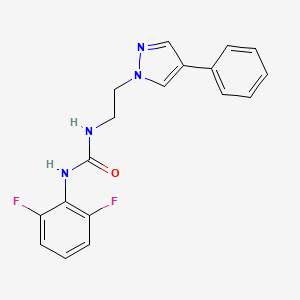

1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea

Description

1-(2,6-Difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea (CAS: 2034513-04-5) is a urea derivative featuring a 2,6-difluorophenyl group and a 4-phenylpyrazole moiety connected via an ethyl linker. Its molecular formula is C₁₈H₁₆F₂N₄O, with a molecular weight of 342.3426 g/mol . The compound’s structure combines fluorine atoms (enhancing lipophilicity and metabolic stability) and a pyrazole ring (a common pharmacophore in kinase inhibitors and anti-inflammatory agents). The urea group (-NHCONH-) provides hydrogen-bonding capacity, which is critical for target binding in many bioactive molecules.

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[2-(4-phenylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N4O/c19-15-7-4-8-16(20)17(15)23-18(25)21-9-10-24-12-14(11-22-24)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H2,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQAZXSVJPPEKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)NC3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative and the phenyl-pyrazolyl derivative. These intermediates are then coupled using urea formation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: This compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves its interaction with specific molecular targets. The phenyl-pyrazolyl moiety may bind to enzymes or receptors, modulating their activity. The urea group can form hydrogen bonds, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Core Scaffold and Bioactivity Potential

- BG14909 : The cyclopenta[d]pyrimidine-sulfanyl acetamide structure resembles ATP-competitive enzyme inhibitors (e.g., tyrosine kinase inhibitors). The sulfur atom may enhance binding to metal ions or cysteine residues in enzymes.

Substituent Effects

Pharmacokinetic Properties

- Molecular Weight : BG14909’s higher molecular weight (432.55 vs. 342.34) may reduce oral bioavailability due to poorer absorption.

Research Findings and Limitations

- Urea Derivatives : Compounds like sorafenib (a urea-containing kinase inhibitor) highlight the therapeutic relevance of BG14908’s scaffold .

Biological Activity

1-(2,6-Difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular structure of 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 305.31 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-difluoroaniline with appropriate isocyanates and pyrazole derivatives under controlled conditions. The synthetic route generally ensures high yields and purity, which are critical for biological assays.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar structures demonstrate activity against various bacterial strains, including E. coli and S. aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | Target Organism | IC (μg/mL) |

|---|---|---|---|

| 1-(2,6-Difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea | Moderate | E. coli | 50 |

| Similar Pyrazole Derivative | Strong | S. aureus | 30 |

Insecticidal Activity

Several studies have evaluated the insecticidal properties of related compounds. For example, a study reported that certain urea derivatives exhibited excellent insecticidal activity against Mythimna separata, with a dosage of 25 mg/kg leading to significant mortality rates.

Case Study :

In a comparative study, researchers synthesized different urea derivatives and tested their insecticidal efficacy. The results indicated that the presence of the difluorophenyl group enhanced the biological activity against specific pests.

The biological activity of 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in target organisms.

- Cell Membrane Disruption : It may compromise cell membrane integrity in bacteria and fungi.

- Signal Transduction Interference : Potential interference with signaling pathways in insects could explain its insecticidal properties.

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit potent biological activities, they also show varying degrees of toxicity in non-target organisms.

| Compound | Toxicity Level | Test Organism |

|---|---|---|

| 1-(2,6-Difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea | Low to Moderate | Non-target insects |

| Related Urea Derivative | High | Aquatic organisms |

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-difluorophenyl)-3-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)urea, and how can purity be ensured?

The synthesis typically involves reacting 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with 2,6-difluorobenzoyl isocyanate in 1,2-dichloroethane at 80°C . Key steps include:

- Intermediate Formation : The pyrazole derivative reacts with the isocyanate to form a urea linkage.

- Purification : Recrystallization from solvents like ethanol or acetonitrile is critical to achieve ≥95% purity.

- Yield Optimization : Temperature control (80°C) and inert atmosphere (N₂) minimize side reactions. Method validation via HPLC or LC-MS is recommended .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR for verifying aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.5–10.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 413.12) .

- X-ray Crystallography : The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 12.3 Å, b = 7.8 Å, c = 15.1 Å. Intramolecular hydrogen bonding (N–H···O) stabilizes the urea moiety .

Q. What preliminary biological activities have been reported, and how are these assays designed?

Initial screens focus on:

- Kinase Inhibition : Use of ATP-competitive assays (e.g., against EGFR or VEGFR2) at 1–10 µM concentrations .

- Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW264.7 macrophages (IC₅₀ ~ 5 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC₅₀ values ranging 2–10 µM .

Advanced Research Questions

Q. What is the proposed mechanism of action, and how can target engagement be validated?

Hypotheses include:

- Enzyme Inhibition : Structural similarity to Factor VIIa inhibitors suggests binding to serine proteases via urea–active site hydrogen bonds (supported by PDB co-crystallization data of analogous compounds) .

- Kinase Selectivity : Computational docking (AutoDock Vina) and mutational analysis (e.g., EGFR T790M mutants) can identify critical binding residues .

- Cellular Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing of suspected targets (e.g., MAPK pathways) to correlate activity loss .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

Key SAR insights:

- Fluorine Substitution : The 2,6-difluorophenyl group enhances lipophilicity (logP ~3.2) and membrane permeability compared to non-fluorinated analogs .

- Pyrazole vs. Triazole : Replacing the pyrazole with triazole reduces potency (IC₅₀ increases 5-fold), highlighting the pyrazole’s role in π-π stacking .

- Urea Linker Flexibility : Rigidifying the ethyl spacer (e.g., cyclopropane substitution) decreases solubility but improves target residence time .

Q. How can crystallographic data resolve contradictions in solubility versus bioactivity?

- Solubility Challenges : Despite moderate logP (~3.5), poor aqueous solubility (<10 µg/mL) is observed due to planar aromatic stacking. Co-crystallization with cyclodextrins or PEGylation improves bioavailability .

- Crystal Structure Insights : X-ray data reveal hydrophobic pockets in target enzymes (e.g., Factor VIIa), guiding formulation strategies to balance solubility and binding affinity .

Q. What methodologies address discrepancies in reported IC₅₀ values across studies?

- Assay Standardization : Use of internal controls (e.g., staurosporine for kinase assays) and consistent cell passage numbers .

- Metabolic Stability Testing : Liver microsome assays (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may skew activity .

- Data Normalization : Reporting IC₅₀ as a range (e.g., 2–10 µM) to account for variability in cell viability protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.